

molecular weight of monosodium L-(+)-tartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium bitartrate*

Cat. No.: *B3427548*

[Get Quote](#)

An In-depth Technical Guide on the Molecular Weight of Monosodium L-(+)-Tartrate

This technical guide provides a comprehensive overview of the molecular weight of monosodium L-(+)-tartrate, targeting researchers, scientists, and professionals in drug development. The document details the compound's chemical properties, presents quantitative data in a structured format, and outlines key experimental protocols for molecular weight determination.

Chemical Identity and Structure

Monosodium L-(+)-tartrate, also known as sodium hydrogen tartrate, is the monosodium salt of L-(+)-tartaric acid.^{[1][2]} It is used in various applications, including as an acidity regulator in food products, where it is designated by the E number E335.^[3] The compound exists in both an anhydrous ($C_4H_5NaO_6$) and a monohydrate ($C_4H_5NaO_6 \cdot H_2O$) form.^{[1][4][5]} The presence of water of crystallization significantly impacts its molecular weight.

Chemical Structure of Monosodium L-(+)-tartrate (Anhydrous): (A 2D structural formula would be depicted here in a full whitepaper)

Quantitative Data Summary

The key quantitative properties of monosodium L-(+)-tartrate are summarized in the table below for easy comparison.

Property	Anhydrous Form	Monohydrate Form
Synonyms	Monosodium L(+)tartrate, Sodium bitartrate	Sodium bitartrate monohydrate
Chemical Formula	C4H5NaO6	C4H7NaO7 (or C4H5NaO6·H2O)
Molecular Weight	172.07 g/mol [3] [4] [5]	190.08 g/mol [1] [2] [6]
CAS Number	526-94-3 [3] [5] [7]	6131-98-2 [1] [2]

Experimental Protocols for Molecular Weight Determination

The accurate determination of the molecular weight of a compound like monosodium L-(+)-tartrate is fundamental for its characterization, quality control, and use in research and development. Several experimental techniques can be employed.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[\[8\]](#) It provides highly accurate molecular weight information and is suitable for a wide range of small molecules.[\[5\]](#)[\[7\]](#)[\[9\]](#)

Methodology:

- **Sample Preparation:** A dilute solution of monosodium L-(+)-tartrate is prepared in a suitable volatile solvent.
- **Ionization:** The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small molecules like this include Electrospray Ionization (ESI). In ESI, the tartrate salt in solution is nebulized, and a high voltage is applied, creating charged droplets. As the solvent evaporates, ions (e.g., $[C4H5O6]^-$ or $[C4H5NaO6+H]^+$) are released into the gas phase.
- **Mass Analysis:** The generated ions are directed into a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them based on their mass-to-charge ratio.[\[10\]](#)

- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the molecular ion allows for the direct determination of the molecular weight with high precision.[9] For monosodium L-(+)-tartrate, the expected m/z would correspond to the mass of the tartrate anion plus the sodium ion.

Acid-Base Titration

Titration can be used to determine the equivalent weight of an acid salt.[11] Since monosodium L-(+)-tartrate contains one acidic proton, it can be titrated with a standardized strong base.

Methodology:

- **Standardization of Titrant:** A solution of a strong base, typically sodium hydroxide (NaOH), is accurately standardized using a primary standard (e.g., potassium hydrogen phthalate).
- **Sample Preparation:** An accurately weighed sample of monosodium L-(+)-tartrate is dissolved in deionized water.
- **Titration:** A few drops of a suitable indicator (e.g., phenolphthalein) are added to the sample solution. The standardized NaOH solution is slowly added from a burette to the tartrate solution with constant stirring.[11]
- **Endpoint Determination:** The titration is continued until the endpoint is reached, indicated by a persistent color change of the indicator.[11][12] This signifies that all the acidic protons from the tartrate have been neutralized.
- **Calculation:** The volume of NaOH used to reach the endpoint is recorded. The number of moles of NaOH is calculated (moles = concentration × volume). From the 1:1 stoichiometry of the reaction ($\text{NaOH} + \text{C}_4\text{H}_5\text{NaO}_6 \rightarrow \text{C}_4\text{H}_4\text{Na}_2\text{O}_6 + \text{H}_2\text{O}$), the number of moles of monosodium L-(+)-tartrate in the sample is determined. The molecular weight is then calculated by dividing the initial mass of the sample by the calculated number of moles.[13]

Karl Fischer Titration for Water Content

To differentiate between the anhydrous and monohydrate forms and to confirm the molecular weight of the latter, it is essential to determine the water content. The Karl Fischer titration is a highly specific and accurate method for this purpose.[3][4][14]

Methodology:

- **Apparatus Setup:** A Karl Fischer titrator, either volumetric or coulometric, is used. The volumetric method is suitable for samples with water content above 0.1%.[\[1\]](#)
- **Reagent Preparation:** The titration vessel is filled with a suitable solvent (e.g., methanol), and the Karl Fischer reagent (containing iodine, sulfur dioxide, and a base) is added to neutralize any residual water.
- **Sample Analysis:** An accurately weighed sample of monosodium L-(+)-tartrate is introduced into the titration vessel. The water in the sample reacts stoichiometrically with the iodine in the reagent.[\[14\]](#)
- **Endpoint Detection:** The endpoint is detected electrometrically when an excess of iodine is present.[\[4\]](#)
- **Calculation:** The amount of reagent consumed is used to calculate the amount of water in the sample. The percentage of water can then be used to confirm if the sample is the monohydrate (theoretical water content of ~9.47%) and to calculate the molecular weight of the hydrated compound from the anhydrous weight.

Workflow and Relationship Diagram

The following diagram illustrates the logical workflow for the characterization of monosodium L-(+)-tartrate, incorporating the experimental methods described.

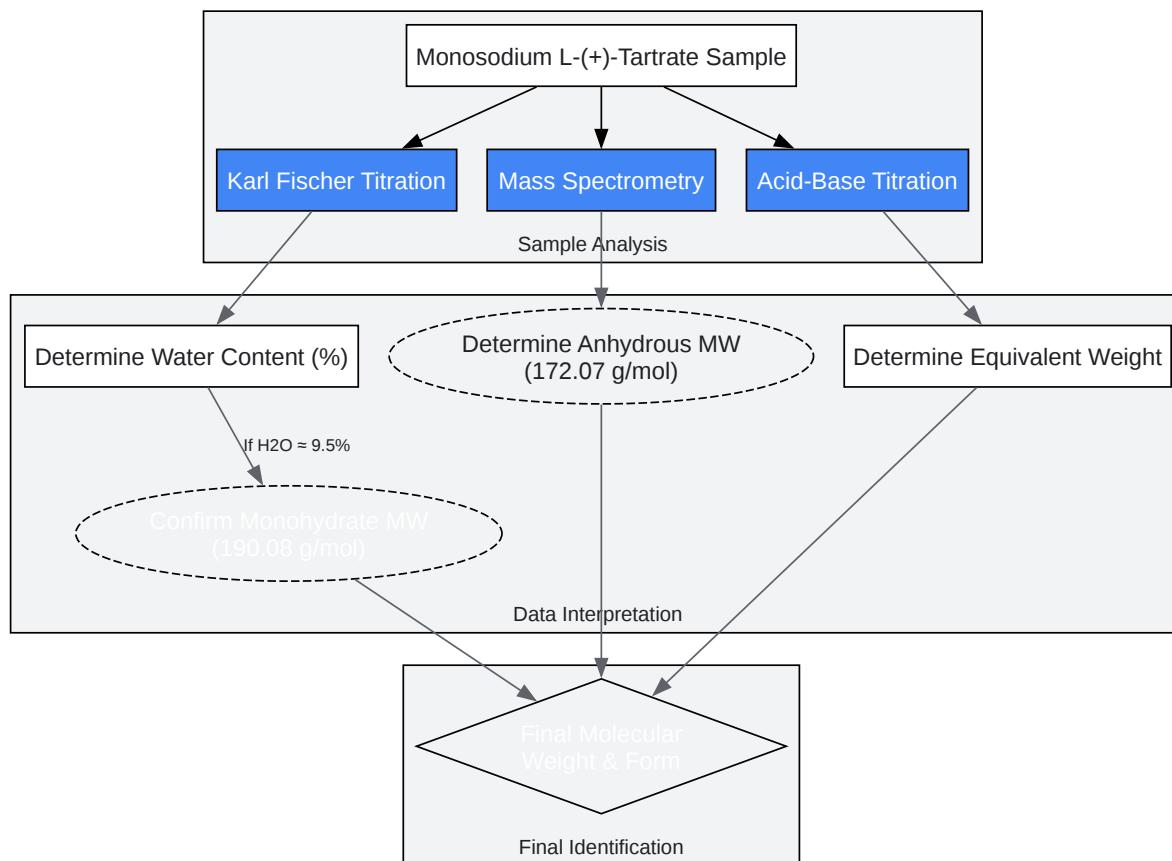


Figure 1. Experimental Workflow for Characterization of Monosodium L-(+)-Tartrate

[Click to download full resolution via product page](#)

Caption: Workflow for determining the molecular form of a tartrate sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Karl Fischer water content titration - Scharlab [scharlab.com]
- 2. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prezi.com [prezi.com]
- 7. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 8. howengineeringworks.com [howengineeringworks.com]
- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 10. zefsci.com [zefsci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fountainheadpress.com [fountainheadpress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- To cite this document: BenchChem. [molecular weight of monosodium L-(+)-tartrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3427548#molecular-weight-of-monosodium-l-tartrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com